DS-3078a -

DS-3078a

Catalog Number: EVT-1533791
CAS Number:
Molecular Formula: C21H21F3O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-3078a is an orally bioavailable inhibitor of raptor-mTOR protein complex (TORC1) and rictor-mTOR protein complex (TORC2) with potential antineoplastic activity. TORC1/2 inhibitor DS-3078a binds to and inhibits both TORC1 and TORC2 , which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Synthesis Analysis

Methods and Technical Details

The synthesis of DS-3078a involves several key steps that typically include the condensation of pyridazinone derivatives with various substituents. For instance, one common synthetic route begins with the reaction of pyridazin-3(2H)-one with aromatic aldehydes under basic conditions. This is followed by further modifications such as alkylation or acylation to introduce different functional groups that enhance the compound's biological activity.

In a recent study, the synthesis was achieved through a series of reactions that included refluxing pyridazin-3(2H)-one with ethyl bromoacetate in the presence of sodium methoxide as a base, yielding esters that were subsequently hydrolyzed to form the desired pyridazinone derivatives . The reactions were monitored using Thin Layer Chromatography (TLC), and the final products were characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Molecular Structure Analysis

Structure and Data

The molecular structure of DS-3078a can be elucidated through various analytical techniques. For instance, X-ray crystallography provides detailed insights into the three-dimensional arrangement of atoms within the molecule. The crystal data for similar pyridazinone derivatives indicate a monoclinic crystal system with specific lattice parameters that define the spatial arrangement of the compound .

The chemical formula for DS-3078a is typically represented as C19H15N3O6C_{19}H_{15}N_{3}O_{6}, with a molecular weight of approximately 353.32 g/mol. The structure features functional groups that contribute to its biological activity, including hydroxyl and carbonyl groups which are crucial for interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

DS-3078a undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:

  • Condensation Reactions: These involve the formation of new carbon-carbon bonds through reactions with aldehydes or ketones.
  • Hydrolysis: The conversion of esters to acids in aqueous conditions is essential for activating certain biological pathways.
  • Alkylation Reactions: Introducing alkyl groups can significantly alter the lipophilicity and bioavailability of the compound.

Each reaction step is carefully optimized to maximize yield and purity, often utilizing techniques such as column chromatography for purification .

Mechanism of Action

Process and Data

The mechanism of action for DS-3078a primarily revolves around its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, studies have shown that pyridazinone derivatives can inhibit bacterial protein synthesis or interfere with signaling pathways in cancer cells.

Molecular docking studies have been employed to predict how DS-3078a binds to target proteins at the molecular level. These studies typically utilize software tools that simulate interactions between the compound and its biological targets, providing insights into binding affinities and potential efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of DS-3078a include:

  • Melting Point: The melting point is typically reported in the range of 275–297 °C.
  • Solubility: Solubility in organic solvents varies based on functional groups present; polar substituents generally increase solubility in water.

Chemical properties include reactivity towards nucleophiles or electrophiles due to the presence of functional groups like carbonyls and amines. These properties are essential for understanding how DS-3078a behaves under different conditions and its stability during storage .

Applications

Scientific Uses

DS-3078a has potential applications in various scientific fields:

  • Medicinal Chemistry: As a lead compound for developing new antibacterial or anticancer agents.
  • Pharmacology: Studied for its effects on specific biological pathways, contributing to drug discovery efforts.
  • Biochemistry: Used in assays to evaluate enzyme inhibition or receptor binding.

Research continues to explore its full therapeutic potential, including ongoing studies focused on optimizing its structure for enhanced efficacy against specific diseases .

Introduction to mTOR Signaling Pathways and Therapeutic Targeting

Overview of mTOR Complexes: TORC1 and TORC2 in Cellular Homeostasis

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that integrates extracellular growth signals, nutrient availability, and energy status to regulate cell proliferation, survival, metabolism, and autophagy. mTOR operates through two structurally and functionally distinct complexes: mTOR Complex 1 (TORC1) and mTOR Complex 2 (TORC2) [8] [9].

  • TORC1 comprises mTOR, RAPTOR (regulatory-associated protein of mTOR), mLST8, PRAS40, and DEPTOR. It localizes to lysosomal membranes and is activated by Ras homolog enriched in brain (RheB). Key downstream substrates include S6K1 and 4EBP1, which drive mRNA translation, lipid/nucleotide synthesis, and ribosomal biogenesis. TORC1 acts as a sensor for amino acids (e.g., leucine, arginine) and cellular energy (via AMPK), promoting anabolic processes while suppressing autophagy [2] [8] [9].
  • TORC2 contains mTOR, RICTOR (rapamycin-insensitive companion of mTOR), mSIN1, mLST8, PROTOR, and DEPTOR. It localizes to plasma and ribosomal membranes and phosphorylates AGC kinase family members (e.g., AKT at Ser473, PKC-α, SGK1). TORC2 regulates cytoskeletal dynamics, cell survival, and gluconeogenesis, with insulin signaling as a primary activator. Unlike TORC1, TORC2 is insensitive to acute rapamycin inhibition due to steric hindrance by RICTOR/mSIN1 [3] [8] [9].

Table 1: Core Components and Functions of mTOR Complexes

ComplexCore ComponentsKey ActivatorsMajor SubstratesBiological Functions
TORC1mTOR, RAPTOR, mLST8Amino acids, RheB-GTPS6K1, 4EBP1Protein synthesis, lipid metabolism, autophagy suppression
TORC2mTOR, RICTOR, mSIN1, mLST8Growth factors, insulinAKT (S473), PKC-α, SGK1Cytoskeletal remodeling, cell survival, gluconeogenesis

Dysregulation of PI3K/Akt/mTOR Pathway in Oncogenesis

Hyperactivation of the PI3K/AKT/mTOR pathway occurs in >70% of human cancers due to genetic alterations in key nodes [10] [9]:

  • PIK3CA mutations: The p110α catalytic subunit (encoded by PIK3CA) harbors hotspot mutations (E542K, E545K in the helical domain; H1047R in the kinase domain) in 35% of ER+ breast cancers, 30% of endometrial cancers, and 15% of colorectal cancers. These mutations constitutively enhance PIP3 production, activating downstream AKT/mTOR signaling [10].
  • PTEN loss: The tumor suppressor PTEN dephosphorylates PIP3 to PIP2. Loss-of-function mutations/deletions occur in 40% of glioblastomas and 20% of prostate cancers, leading to unchecked PI3K signaling [3] [10].
  • AKT amplification: AKT1 E17K mutations enhance membrane localization and kinase activity in breast (8%) and ovarian (6%) cancers [10].
  • mTOR mutations: Gain-of-function mutations in MTOR (e.g., F2108L, R2505P) are observed in renal cell carcinoma and glioblastoma, directly increasing kinase activity [9] [10].

This dysregulation drives cancer hallmarks:

  • Metabolic reprogramming: TORC1 upregulates SREBP1 and HIF-1α, enhancing glycolysis and lipid synthesis in hepatocellular carcinoma [2] [9].
  • Protein synthesis: Phosphorylation of 4EBP1/S6K1 by TORC1 increases translation of oncogenes (e.g., cyclin D1, c-MYC) [8].
  • Immune evasion: TORC1 inhibition reduces PD-L1 expression in PTEN-null tumor cells, enabling immune escape [2].

Table 2: Genetic Alterations in PI3K/AKT/mTOR Pathway in Human Cancers

GeneAlteration TypeKey Cancer Types (Incidence)Functional Consequence
PIK3CAActivating mutationsBreast (35%), endometrial (30%), CRC (15%)Enhanced PIP3 production, AKT activation
PTENDeletion/mutationGlioblastoma (40%), prostate (20%)Loss of PIP3 dephosphorylation
AKT1E17K mutationBreast (8%), ovarian (6%)Constitutive membrane localization
MTORKinase mutationsRCC (5%), glioblastoma (3%)Increased catalytic activity

Limitations of First-Generation mTOR Inhibitors

First-generation mTOR inhibitors (rapalogs: sirolimus, everolimus, temsirolimus) are allosteric inhibitors targeting TORC1. Despite clinical utility in renal cell carcinoma and breast cancer, they face significant limitations [3] [5] [9]:

  • Incomplete pathway inhibition: Rapalogs suppress TORC1-mediated 4EBP1 phosphorylation weakly but fail to inhibit TORC2. This permits persistent AKT activation via TORC2-mediated Ser473 phosphorylation, sustaining pro-survival signals.
  • Feedback loops: TORC1 inhibition by rapalogs relieves S6K1-mediated suppression of IRS1, amplifying PI3K→AKT→TORC1 signaling and driving therapeutic resistance.
  • Metabolic toxicities: Hyperglycemia (6.7% grade 3–4) occurs due to disrupted insulin signaling, requiring co-administration of antihyperglycemics but not causing ketoacidosis .
  • Tumor heterogeneity: PIK3CA mutations or PTEN loss diminish rapalog efficacy, as tumors bypass TORC1 dependency via alternate TORC2/AKT activation.

These limitations spurred development of dual TORC1/2 inhibitors (e.g., DS-3078a) that target the mTOR kinase domain, blocking both complexes and mitigating compensatory AKT activation [6] [9].

Table 3: Evolution of mTOR-Targeted Therapeutics

Inhibitor ClassMechanismExamplesKey Limitations
RapalogsAllosteric TORC1 inhibitionEverolimus, temsirolimusWeak 4EBP1 suppression, TORC2 resistance, feedback loops
ATP-competitive mTOR inhibitorsCatalytic TORC1/2 inhibitionDS-3078a, AZD8055Hyperglycemia (mechanism-based), complex pharmacokinetics
Dual PI3K/mTOR inhibitorsPan-PI3K + mTOR kinase blockNVP-BEZ235, dactolisibOverlapping toxicities (hepatotoxicity, rash)

Properties

Product Name

DS-3078a

Molecular Formula

C21H21F3O4

Synonyms

DS3078a; DS 3078a; DS-3078a;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.